Icotinib - 610798-31-7

Icotinib

Catalog Number: EVT-360422
CAS Number: 610798-31-7
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Icotinib hydrochloride is a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase [, ], developed in China and approved for the treatment of non-small cell lung cancer (NSCLC). It is a quinazoline derivative [], classified as a first-generation, reversible, and non-mutation-specific EGFR tyrosine kinase inhibitor (TKI) []. Icotinib plays a critical role in scientific research, particularly in the areas of cancer biology, drug discovery, and targeted therapy development. Its selective targeting of EGFR, a key protein involved in cell signaling and growth, makes it a valuable tool for studying EGFR-driven diseases, understanding drug resistance mechanisms, and exploring novel therapeutic strategies.

Gefitinib

Compound Description: Gefitinib is an orally administered, reversible, first-generation EGFR-TKI that has demonstrated clinical efficacy in treating patients with EGFR mutations. [, , ] It is often used as a first-line treatment for advanced NSCLC with EGFR mutations. [] Like icotinib, gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways involved in tumor cell growth and proliferation. []

Erlotinib

Compound Description: Erlotinib is another orally administered, reversible, first-generation EGFR-TKI that has been approved for the treatment of advanced NSCLC. [, , ] It shares a similar mechanism of action with icotinib and gefitinib, inhibiting EGFR tyrosine kinase activity and downstream signaling. [, ]

Relevance: Similar to icotinib, erlotinib is an EGFR-TKI used in the treatment of NSCLC. [, , ] While all three drugs demonstrate efficacy, they exhibit differences in pharmacokinetic properties, brain penetration rates, and adverse effect profiles. [, ] Erlotinib, like gefitinib, is typically administered once daily, unlike icotinib. []

Apatinib

Compound Description: Apatinib is an oral small-molecule inhibitor of vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis. [] Inhibiting angiogenesis can limit tumor growth by cutting off its blood supply. []

Relevance: While not structurally related to icotinib, apatinib offers a different therapeutic approach to NSCLC treatment by targeting angiogenesis. [] The combination of apatinib and icotinib has shown promising results in patients with advanced NSCLC who experienced treatment failure with icotinib alone, potentially due to their synergistic effects. []

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody that specifically targets EGFR. [] Unlike small-molecule TKIs like icotinib, cetuximab binds to the extracellular domain of EGFR, preventing ligand binding and receptor activation. []

Relevance: Although cetuximab and icotinib have different mechanisms of action, both ultimately inhibit EGFR signaling. [] Combining these two agents has demonstrated a synergistic inhibitory effect on NSCLC cells with the T790M EGFR mutation, a common mechanism of acquired resistance to first-generation EGFR-TKIs. []

Chidamide

Compound Description: Chidamide is a histone deacetylase inhibitor (HDACi). [] HDACis are a class of anticancer agents that act by modifying gene expression through the modulation of histone acetylation. []

Relevance: Chidamide, while structurally unrelated to icotinib, offers a different mechanism of action for NSCLC treatment. [] The combination of chidamide and icotinib has shown synergistic antitumor activity in preclinical studies, suggesting a potential therapeutic benefit in NSCLC patients. [] This combination may be particularly beneficial in overcoming resistance to EGFR-TKIs. []

Source and Classification

Icotinib is derived from the quinazoline family of compounds, which are known for their diverse biological activities, particularly in cancer therapy. It acts by selectively inhibiting the tyrosine kinase activity of the epidermal growth factor receptor, which plays a crucial role in tumor growth and metastasis. The compound is marketed under various brand names in China and has been subjected to numerous clinical studies to evaluate its effectiveness and safety profile.

Synthesis Analysis

The synthesis of Icotinib typically involves several key steps. A common method for synthesizing Icotinib derivatives is through the copper(I)-catalyzed azide-alkyne cycloaddition reaction, also known as the "click reaction." This method allows for the efficient formation of 1,2,3-triazole derivatives linked to Icotinib.

General Procedure for Synthesis

  1. Reagents: Icotinib and aryl-azido compounds are used as starting materials.
  2. Reaction Conditions: The reaction is conducted in a mixed solvent (water and tert-butanol) at elevated temperatures (around 80°C) with copper sulfate pentahydrate and sodium ascorbate as catalysts.
  3. Purification: After completion of the reaction, the mixture is extracted with dichloromethane, washed, dried, and purified using column chromatography.

The synthesis process has been optimized to yield high-purity compounds with good reproducibility .

Molecular Structure Analysis

Icotinib's molecular structure features a quinazoline core, which is critical for its activity as a tyrosine kinase inhibitor. The chemical formula for Icotinib is C22H25N3O4C_{22}H_{25}N_{3}O_{4}, and it has a molecular weight of approximately 393.46 g/mol.

Structural Characteristics

  • Core Structure: The quinazoline ring system is fused with an ethynyl group that enhances its binding affinity to the epidermal growth factor receptor.
  • Functional Groups: It contains various functional groups that contribute to its solubility and biological activity.
  • Crystalline Forms: Icotinib exists in multiple crystalline forms (I-IV), which exhibit different solubility and stability properties. Crystalline Form I has been highlighted for its favorable characteristics for pharmaceutical applications .
Chemical Reactions Analysis

Icotinib undergoes several chemical reactions that can be categorized into metabolic transformations and synthetic modifications.

Key Reactions

  1. Metabolic Activation: Icotinib can form reactive metabolites that interact with cellular macromolecules, leading to potential therapeutic effects or side effects.
  2. Synthesis of Derivatives: The compound can be modified through various chemical reactions, including hydrogenation and oxidation processes, to create derivatives with altered pharmacological profiles .
Mechanism of Action

Icotinib exerts its therapeutic effects primarily through the inhibition of the epidermal growth factor receptor's tyrosine kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.

Detailed Mechanism

  1. Binding: Icotinib binds to the ATP-binding site of the epidermal growth factor receptor, preventing ATP from activating the receptor.
  2. Signal Disruption: This blockade disrupts signaling cascades involved in cell division, leading to reduced tumor growth.
  3. Mutant Specificity: Icotinib has shown efficacy against specific mutations in the epidermal growth factor receptor, making it a targeted therapy for certain NSCLC patients .
Physical and Chemical Properties Analysis

Icotinib exhibits several important physical and chemical properties that influence its pharmacokinetics and bioavailability.

Applications

Icotinib's primary application lies in oncology, specifically for treating non-small cell lung cancer. Its targeted action against mutated forms of the epidermal growth factor receptor makes it an essential option in personalized cancer therapy.

Scientific Applications

  1. Clinical Use: Icotinib has been approved for clinical use in China for NSCLC treatment.
  2. Research Tool: It serves as a valuable tool in research settings for studying cancer biology and drug resistance mechanisms.
  3. Derivative Development: Ongoing research focuses on developing novel derivatives of Icotinib with improved efficacy or reduced side effects .

Properties

CAS Number

610798-31-7

Product Name

Icotinib

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)

InChI Key

QQLKULDARVNMAL-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4

Synonyms

4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline
icotini

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.